molecular formula C8H7Cl3O2 B12647467 1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene CAS No. 108544-89-4

1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene

Katalognummer: B12647467
CAS-Nummer: 108544-89-4
Molekulargewicht: 241.5 g/mol
InChI-Schlüssel: YUMPECNUTLVGJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene is an organic compound with the molecular formula C8H8Cl3O2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, one chloromethoxy group, and one methoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene can be synthesized through several methods. One common approach involves the chlorination of 3-(chloromethoxy)-2-methoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of partially dechlorinated compounds.

Wissenschaftliche Forschungsanwendungen

1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,5-Dichloro-3-(chloromethyl)-2-ethoxybenzene
  • 1,5-Dichloro-3-(chloromethyl)-2-(3-ethoxypropoxy)benzene
  • 1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene

Uniqueness

1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene is unique due to the presence of both chloromethoxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific interactions with biological targets. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

108544-89-4

Molekularformel

C8H7Cl3O2

Molekulargewicht

241.5 g/mol

IUPAC-Name

1,5-dichloro-3-(chloromethoxy)-2-methoxybenzene

InChI

InChI=1S/C8H7Cl3O2/c1-12-8-6(11)2-5(10)3-7(8)13-4-9/h2-3H,4H2,1H3

InChI-Schlüssel

YUMPECNUTLVGJW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1Cl)Cl)OCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.